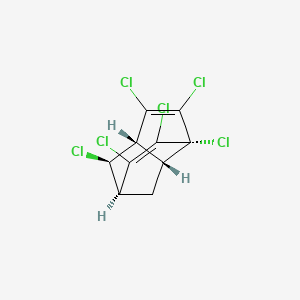
2-Isopropoxypropanol
Overview
Description
2-Isopropoxypropanol is a chemical compound that belongs to the family of glycol ethers. It is also known as isopropyl glycol ether or diisopropyl ether glycol. The chemical formula for 2-isopropoxypropanol is C6H14O2, and its molecular weight is 118.18 g/mol. The compound is a colorless liquid with a mild odor and is soluble in water and organic solvents.
Scientific Research Applications
Isopropanol Production and Bioproduction Platforms
2-Isopropoxypropanol, commonly known as isopropanol, has been studied for its potential in bioproduction platforms. Grousseau et al. (2014) explored the use of engineered Cupriavidus necator strains for isopropanol production using renewable waste carbon streams, highlighting its potential to replace some petroleum-based chemicals (Grousseau et al., 2014).
Gas Sensing Applications
Isopropanol's application in gas sensing technology is notable. Li et al. (2016) developed SnO2 nanorings for isopropanol detection, which shows rapid response and high sensitivity, essential for monitoring harmful volatile organic compounds (Li et al., 2016).
Biofuel Production
The role of isopropanol in biofuel production is significant. Bastian et al. (2011) demonstrated anaerobic 2-methylpropan-1-ol production in Escherichia coli, emphasizing isopropanol as a leading candidate biofuel (Bastian et al., 2011).
Alternative to Xylene in Pathology
In pathology, Bettington (2011) evaluated isopropanol as an alternative to xylene for tissue processing in anatomical pathology, presenting a shift in processing methods (Bettington, 2011).
Optical Properties and Nanoscience
Isopropanol's optical constants have been researched by Sani and Dell’Oro (2016), providing insights into its use in nanoscience and as a dispersing medium for nanoparticle suspensions (Sani & Dell’Oro, 2016).
Extractive Distillation in Chemical Industry
Le (2014) investigated extractive distillation for separating 2-isopropoxypropane-2-propanol, demonstrating its efficiency in chemical processing (Le, 2014).
Biosensors and Medical Applications
Chien et al. (2016) developed an optical isopropanol biosensor using NADH-dependent secondary alcohol dehydrogenase, highlighting its potential for medical and health-related applications (Chien et al., 2016).
Biocatalytic Processes and Bioconversion
Mohammad et al. (2006) explored the bioconversion of high-concentration isopropanol by Sphingobacterium mizutae, demonstrating its potential for biocatalytic processes in two-phase solvent systems (Mohammad, Wright, & Bustard, 2006).
Study of Isopropanol Aqueous Solution Components
Han et al. (2018) conducted a study on the components of isopropanol aqueous solutions, providing valuable information for further theoretical and experimental studies on isopropanol solutions (Han et al., 2018).
Isopropanol in the SARS-CoV-2 Pandemic Context
Meehan and Wightman (2020) presented a case report of isopropanol ingestion during the SARS-CoV-2 pandemic, which provides insights into the risks associated with isopropanol use in specific scenarios (Meehan & Wightman, 2020).
properties
IUPAC Name |
2-propan-2-yloxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2)8-6(3)4-7/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEKANLLFQEKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960084 | |
| Record name | 2-[(Propan-2-yl)oxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxypropanol | |
CAS RN |
3944-37-4 | |
| Record name | 2-(1-Methylethoxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3944-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropoxypropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003944374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Propan-2-yl)oxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropoxypropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



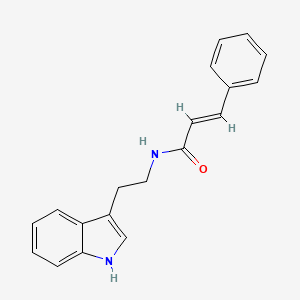
![2-[(2,4-Dinitrophenyl)amino]-3-sulfopropanoic acid](/img/structure/B1615051.png)

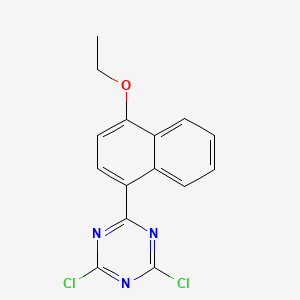


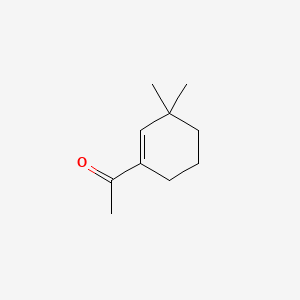
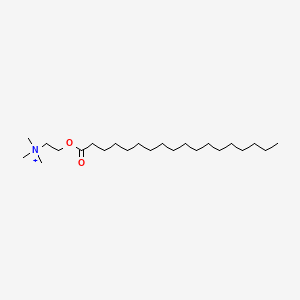

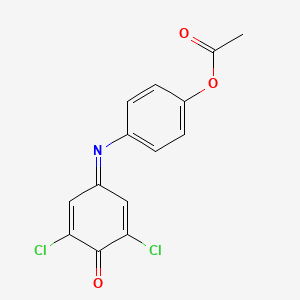
![[(4-Chlorophenyl)amino]acetonitrile](/img/structure/B1615067.png)


